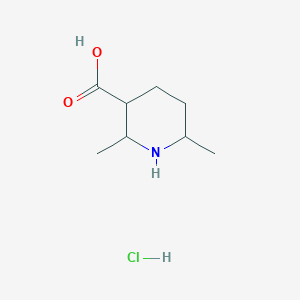

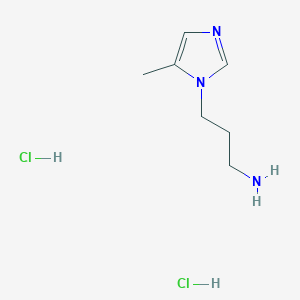

![molecular formula C16H16ClNOS B2998855 2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide CAS No. 795290-85-6](/img/structure/B2998855.png)

2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide

Overview

Description

2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide is a type of aryl sulfide . It is a molecular entity focused on ‘small’ chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H16ClNOS . The InChI representation of the molecule is InChI=1S/C16H16ClNOS/c1-11-3-6-15(9-12(11)2)20-14-7-4-13(5-8-14)18-16(19)10-17/h3-9H,10H2,1-2H3,(H,18,19) .Physical and Chemical Properties Analysis

The molecular weight of this compound is 305.82 . The formula of the compound is C16H16ClNOS .Scientific Research Applications

Radiosynthesis and Herbicide Safener Applications

A study by Latli and Casida (1995) elaborated on the radiosynthesis of chloroacetanilide herbicides, which are crucial for understanding the metabolism and mode of action of these compounds in agricultural settings. The chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 are pivotal for studies on their metabolism, providing insights into their selective herbicidal actions and safety mechanisms when used in crops (Latli & Casida, 1995).

Inhibition of Fatty Acid Synthesis

Research by Weisshaar and Böger (1989) explored the inhibition of fatty acid synthesis by chloroacetamide herbicides, including alachlor and metazachlor. These substances are utilized for controlling weeds in various crops, indicating their biochemical action on fatty acid synthesis pathways in plants, which is a critical aspect of their herbicidal efficacy (Weisshaar & Böger, 1989).

Structural Analysis and Molecular Geometry

The structural and geometrical analysis of N-(Aryl)-2,2,2-trichloro-acetamides, closely related to 2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide, was investigated by Gowda et al. (2007). This research provided insights into the solid-state geometry of these compounds, which is fundamental for understanding their reactivity and interactions in various chemical contexts (Gowda et al., 2007).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study on synthesized 2-(Substituted phenoxy) Acetamide Derivatives highlighted their potential anticancer, anti-inflammatory, and analgesic activities. This research underscores the versatility of acetamide derivatives in developing new therapeutic agents, with specific compounds showing promising results against various cancer cell lines (Rani et al., 2014).

Development of Potential Pesticides

Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction. These organic compounds are investigated for their potential as pesticides, showcasing the role of chloroacetanilide derivatives in agricultural chemistry and pest management strategies (Olszewska et al., 2011).

Properties

IUPAC Name |

2-chloro-N-[4-(3,4-dimethylphenyl)sulfanylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c1-11-3-6-15(9-12(11)2)20-14-7-4-13(5-8-14)18-16(19)10-17/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXIIDGKDCBEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC2=CC=C(C=C2)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

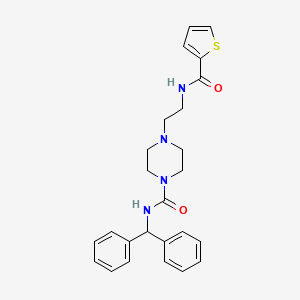

![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)

![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)

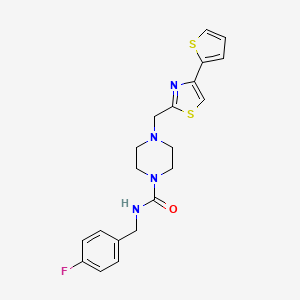

![3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2998776.png)

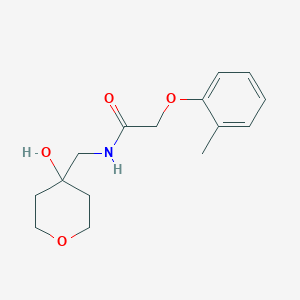

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2998784.png)

![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)

![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-fluoro-5-methylaniline](/img/structure/B2998788.png)

![6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2998789.png)

![3-butyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2998794.png)